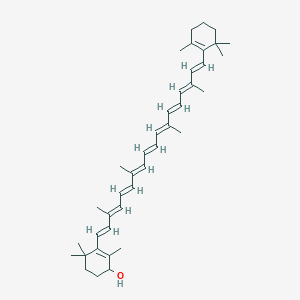

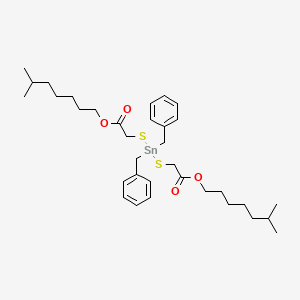

![molecular formula C15H17N5O6S2 B1242158 7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)

7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cefpodoxime is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation.

Applications De Recherche Scientifique

Synthetic Applications and Chemical Reactivity

This chemical compound demonstrates significant utility in synthetic chemistry, particularly in the formation of heterocyclic compounds. Its unique structure facilitates the synthesis of complex molecules such as benzimidazoles, quinoxalines, and benzo[1,5]diazepines. The reactivity of such compounds is pivotal for developing new materials and pharmaceuticals, showcasing the compound's importance in synthetic organic chemistry (Ibrahim, 2011).

Biocatalysis and Microbial Inhibition

The compound's influence extends to biocatalysis, where its derivatives are studied for their effects on microbial systems. Carboxylic acids, which can be structurally related to this compound, play a crucial role in microbial inhibition, highlighting the potential for developing new antimicrobial agents. This research avenue is essential for addressing the rising challenge of antibiotic resistance (Jarboe, Royce, & Liu, 2013).

Plant Biochemistry and Pigment Synthesis

In plant biochemistry, the compound's framework is instrumental in the synthesis of betalains, natural pigments with potent antioxidant properties. This application underscores the compound's relevance in food science and nutrition, offering pathways to synthesize natural colorants and antioxidants (Khan & Giridhar, 2015).

Antioxidant and Anti-inflammatory Research

Investigations into benzofused thiazole derivatives, structurally related to the compound, have shown significant antioxidant and anti-inflammatory activities. Such studies are critical for developing new therapeutic agents, highlighting the compound's potential in medicinal chemistry and pharmacology (Raut et al., 2020).

Environmental and Industrial Applications

The compound's chemistry is also relevant in environmental science, particularly in the treatment of organic pollutants. Enzymatic degradation of pollutants, enhanced by derivatives of this compound, represents a sustainable approach to mitigating environmental contamination. This application is crucial for developing green and sustainable chemical processes (Husain & Husain, 2007).

Propriétés

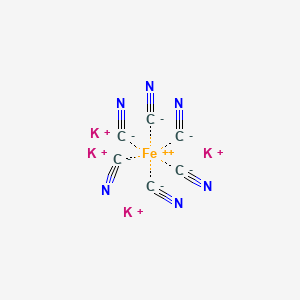

Formule moléculaire |

C15H17N5O6S2 |

|---|---|

Poids moléculaire |

427.5 g/mol |

Nom IUPAC |

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+ |

Clé InChI |

WYUSVOMTXWRGEK-UFWORHAWSA-N |

SMILES isomérique |

COCC1=C(N2C(C(C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |

SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

SMILES canonique |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

Synonymes |

cefpodoxime R 3746 R 3763 R-3746 R-3763 RU 51746 RU-51746 U 76253A U-76,253A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

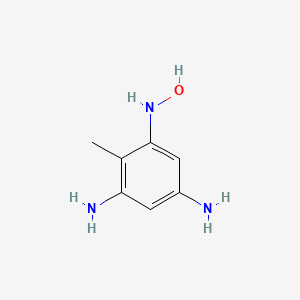

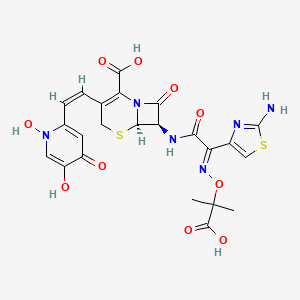

![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)

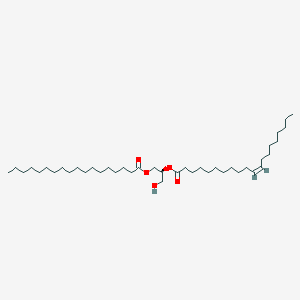

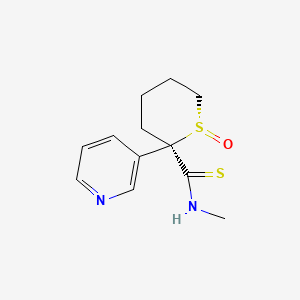

![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)

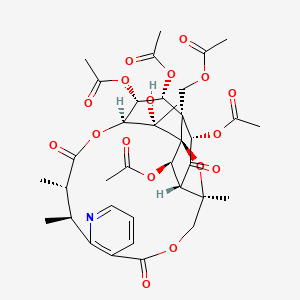

![2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B1242096.png)